Cas no 2027494-67-1 (Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]-)
![Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]- structure](https://ja.kuujia.com/scimg/cas/2027494-67-1x500.png)
Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]- 化学的及び物理的性質
名前と識別子
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- Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]-
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- インチ: 1S/C9H14BN3O3/c14-8-1-3-13(4-2-8)9-11-5-7(6-12-9)10(15)16/h5-6,8,14-16H,1-4H2
- InChIKey: MVDHPAKQEDRLOZ-UHFFFAOYSA-N
- ほほえんだ: B(C1=CN=C(N2CCC(O)CC2)N=C1)(O)O
Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322701-0.1g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 0.1g |
$414.0 | 2025-03-19 | |
Enamine | EN300-322701-0.5g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 0.5g |
$451.0 | 2025-03-19 | |
Enamine | EN300-322701-10.0g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 10.0g |
$2024.0 | 2025-03-19 | |
Enamine | EN300-322701-2.5g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 2.5g |
$923.0 | 2025-03-19 | |
Enamine | EN300-322701-5.0g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 5.0g |
$1364.0 | 2025-03-19 | |
Enamine | EN300-322701-0.05g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 0.05g |
$395.0 | 2025-03-19 | |
Enamine | EN300-322701-1.0g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 1.0g |
$470.0 | 2025-03-19 | |
Enamine | EN300-322701-0.25g |
[2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
2027494-67-1 | 95.0% | 0.25g |
$432.0 | 2025-03-19 |
Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]- 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl]-に関する追加情報
Boronic Acid, B-[2-(4-Hydroxy-1-Piperidinyl)-5-Pyrimidinyl]: A Comprehensive Overview
Boronic acid, specifically the compound identified by the CAS number 2027494-67-1, has garnered significant attention in the field of organic chemistry and materials science. This compound, known as Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl], is a versatile building block in modern chemical synthesis. Its unique structure, featuring a boronic acid group attached to a pyrimidine ring substituted with a piperidine moiety, makes it an invaluable tool in the development of advanced materials and pharmaceuticals.
The pyrimidine ring system is a well-known heterocyclic structure that forms the backbone of many biologically active compounds. The substitution pattern of this compound, with a hydroxypiperidine group at position 5 and the boronic acid group at position 2, introduces a high degree of functional versatility. This configuration allows for a wide range of applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in the construction of complex molecular architectures.
Recent advancements in chemical synthesis have highlighted the importance of Boronic acid derivatives in drug discovery. The hydroxypiperidine group within this compound contributes to its pharmacokinetic properties, enhancing its potential as a lead molecule in therapeutic development. Researchers have explored its role in targeting various disease states, including cancer and neurodegenerative disorders, due to its ability to modulate key biological pathways.
In addition to its biological applications, Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl] has found utility in materials science. Its reactivity under mild conditions makes it an ideal precursor for the synthesis of advanced polymers and organic semiconductors. Recent studies have demonstrated its potential in creating high-performance materials for electronic devices, such as organic light-emitting diodes (OLEDs) and flexible electronics.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the boronic acid group is typically achieved through metal-mediated coupling reactions or direct arylation methods. These methods ensure high yields and excellent control over the product's stereochemistry and regioselectivity.
From an environmental standpoint, the development of sustainable synthetic routes for Boronic acid derivatives is a growing area of research. Scientists are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. This shift towards eco-friendly practices aligns with global efforts to promote sustainability in chemical manufacturing.
In conclusion, Boronic acid, B-[2-(4-hydroxy-1-piperidinyl)-5-pyrimidinyl] stands as a testament to the ingenuity of modern chemistry. Its diverse applications across multiple disciplines underscore its importance as a key intermediate in contemporary chemical research. As new discoveries emerge and synthetic methodologies evolve, this compound will undoubtedly continue to play a pivotal role in advancing both scientific understanding and technological innovation.
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